
iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are compounds where a metal ion is coordinated to a porphyrin ring, a large, aromatic macrocycle. This specific compound features iron in the +3 oxidation state and is coordinated with a porphyrin ring substituted with four methoxyphenyl groups. These compounds are of significant interest due to their roles in various biological and industrial processes, including catalysis and photodynamic therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through the condensation of pyrrole with an aldehyde, such as 4-methoxybenzaldehyde, under acidic conditions. This reaction forms the tetrapyrrole macrocycle.
Metalation: The synthesized porphyrin is then reacted with an iron(III) salt, such as iron(III) chloride, in the presence of a base. This step introduces the iron ion into the porphyrin ring, forming the metalloporphyrin complex.
Oxidation State Adjustment: The oxidation state of the iron can be adjusted by treating the complex with appropriate oxidizing or reducing agents to achieve the desired iron(3+) state.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Porphyrin Precursors: Large-scale synthesis of the porphyrin ring and its derivatives.
Efficient Metalation Techniques: Utilizing continuous flow reactors for the metalation step to ensure uniformity and efficiency.
Purification: Employing chromatographic techniques to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent conditions.
Major Products
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New metalloporphyrin complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to mimic the active sites of natural enzymes makes it valuable in biomimetic studies.
Biology
In biological research, iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is studied for its role in mimicking heme proteins. It is used to understand the mechanisms of oxygen transport and electron transfer in biological systems.
Medicine
The compound is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising photosensitizer for targeting cancer cells.
Industry
In industrial applications, this compound is used in the development of sensors and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial-scale reactions.
作用机制
The mechanism of action of iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide involves the coordination of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light, leading to the generation of singlet oxygen, which can induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-22,24-diide: Similar structure but with carboxyphenyl groups instead of methoxyphenyl groups.
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin-22,24-diide: Contains sulfonatophenyl groups, offering different solubility and reactivity properties.
Uniqueness
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is unique due to its methoxyphenyl substituents, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly suitable for applications in organic synthesis and photodynamic therapy.
属性
分子式 |
C96H72Fe2N8O9 |
|---|---|
分子量 |
1593.3 g/mol |
IUPAC 名称 |
iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4O4.2Fe.O/c2*1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2 |
InChI 键 |
LSQWPPKHANYWMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[O-2].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
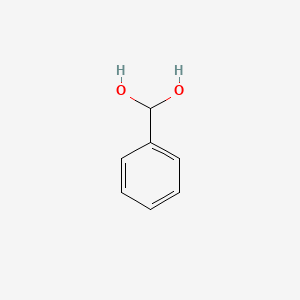
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)
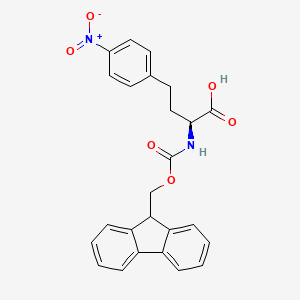




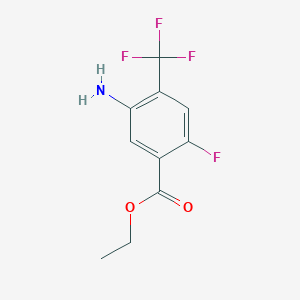
![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)
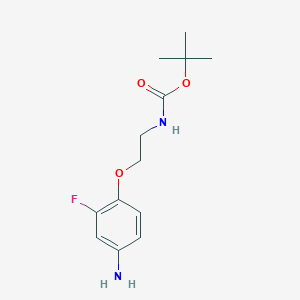

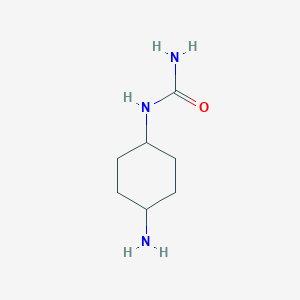
![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)
